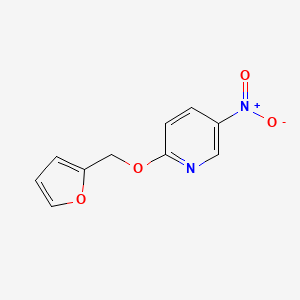

2-(Furan-2-ylmethoxy)-5-nitropyridine

描述

属性

IUPAC Name |

2-(furan-2-ylmethoxy)-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-12(14)8-3-4-10(11-6-8)16-7-9-2-1-5-15-9/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTSFYSTYVVZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653847 | |

| Record name | 2-[(Furan-2-yl)methoxy]-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065484-84-5 | |

| Record name | 2-(2-Furanylmethoxy)-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Furan-2-yl)methoxy]-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 2-(Furan-2-ylmethoxy)-5-nitropyridine typically involves:

- Preparation of a suitable 5-nitropyridine precursor, often halogenated at the 2-position (e.g., 2-chloro-5-nitropyridine).

- Nucleophilic substitution of the halogen by a furan-2-ylmethoxy group, introduced via an appropriate alkoxide or related intermediate.

- Optimization of reaction conditions to maximize yield and purity.

Preparation of 5-Nitropyridine Precursors

The 5-nitropyridine core with a reactive 2-position halogen is a critical intermediate. According to patent CN109456257B, high-yield preparation of 2-chloro-5-nitropyridine involves multi-step reactions starting from nitromethane and halogenated acrylates with catalysts such as DBN or DBU, followed by orthoformate addition and ammonolysis steps under controlled temperatures (40–100 °C). The process yields high purity 2-hydroxy-5-nitropyridine, which can be further converted to halogenated derivatives suitable for substitution reactions.

Table 1: Example Yields of 2-Hydroxy-5-nitropyridine Preparations

| Entry | Starting Material | Catalyst | Temp (°C) | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Ethyl 2-chloroacrylate | DBN | 60-65 | 4 h | 89.9 | 99.7 |

| 2 | Methyl 2-bromoacrylate | DBU | 40-45 | 6 h | 86.4 | 99.6 |

| 3 | Ethyl 2-bromoacrylate | DBU | 40-45 | 6 h | 90.6 | 99.9 |

This step is foundational for subsequent substitution with furan derivatives.

Introduction of the Furan-2-ylmethoxy Group

The key step to obtain this compound is the nucleophilic substitution of the halogen at the 2-position of 5-nitropyridine by a furan-2-ylmethoxy moiety.

A common approach involves:

- Generation of furan-2-ylmethanol or its alkoxide.

- Reaction with 2-chloro-5-nitropyridine under basic or catalytic conditions to substitute chlorine with the furan-2-ylmethoxy group.

While direct literature on this exact substitution is limited, related methodologies from gold(I)-catalyzed reactions involving furan derivatives and nitropyridine N-oxides provide insights into the reactivity of furan moieties with nitropyridine systems.

Catalytic and Reaction Conditions

Research on gold(I)-catalyzed reactions involving furan derivatives and nitropyridine N-oxides indicates that:

- The choice of catalyst and oxidant significantly affects product yield and selectivity.

- For example, the complex [(IPr)Au(NTf2)] in combination with 4-nitropyridine N-oxide yields high selectivity and good yields of pyridine derivatives with furan substituents.

- Reaction times of 6–20 hours at room temperature to 80 °C are typical.

- Addition of Brønsted acids post-catalysis can enhance isomer selectivity without degrading yields.

Though these studies focus on related compounds, the principles can be adapted for the preparation of this compound, especially in optimizing reaction conditions for substitution and purity.

Preparation of Furan-2-ylboronic Acid as a Key Intermediate

In some synthetic routes, furan-2-ylboronic acid is prepared as an intermediate for cross-coupling reactions (e.g., Suzuki coupling) to introduce the furan moiety onto the pyridine ring.

Preparation involves:

- Lithiation of furan under inert atmosphere at low temperature (-10 to 0 °C) using n-butyllithium.

- Reaction with triisopropylborate.

- Acidic workup and extraction to isolate furan-2-ylboronic acid in ~59% yield.

This intermediate can then be used in palladium-catalyzed cross-coupling with halogenated nitropyridines to form the target compound.

Industrial and Process Considerations

Patent WO2010089773A2 describes processes for nitropyridine derivatives emphasizing:

- Use of stable, cost-effective reagents.

- Minimizing steps to improve industrial viability.

- Avoiding harsh conditions or unstable intermediates.

These principles guide the preparation of this compound at scale, ensuring reproducibility and economic feasibility.

Summary Table: Preparation Overview

化学反应分析

Types of Reactions

2-(Furan-2-ylmethoxy)-5-nitropyridine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents like DMF or DMSO are often used.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: 2-(Furan-2-ylmethoxy)-5-aminopyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学研究应用

2-(Furan-2-ylmethoxy)-5-nitropyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

作用机制

The mechanism of action of 2-(Furan-2-ylmethoxy)-5-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

相似化合物的比较

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The nitro group at the 5-position synergizes with EWGs (e.g., -SO₂, -CF₂O) to enhance electrophilicity, enabling cross-coupling or carbonylation reactions .

- Steric Effects: Bulky substituents (e.g., α-methylbenzylamino) influence crystal packing and NLO properties, as seen in MBANP derivatives .

- Solubility : Sulfonyl (-SO₂) and methoxy (-OCH₃) groups improve aqueous solubility compared to thioether (-S-) or halogenated analogues .

Physicochemical Properties

生物活性

2-(Furan-2-ylmethoxy)-5-nitropyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The structural features of this molecule, particularly the furan and nitro groups, suggest various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula: C₁₁H₈N₂O₃

- CAS Number: 1065484-84-5

- Key Functional Groups: Nitro group (-NO₂), furan ring, and pyridine.

The presence of the furan ring is significant as it is commonly found in many biologically active compounds, while the nitro group can enhance reactivity and facilitate various chemical transformations.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For example, derivatives of nitroaromatic compounds have shown effectiveness against a range of bacteria and fungi. The mechanism often involves the reduction of the nitro group to generate reactive species that can damage microbial DNA or proteins .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Microbial Target | IC50 (µM) |

|---|---|---|

| 5-Nitro-2-furfuriliden derivatives | Trypanosoma cruzi | 1.05 |

| Nifuroxazide | Escherichia coli | 9.45 |

| 3-Acetyl-5-(4-butylphenyl)-2-furfurylidene | Staphylococcus aureus | 4.03 |

This table summarizes findings from studies on related compounds, indicating that modifications to the furan and nitro groups can significantly impact antimicrobial efficacy.

Anti-inflammatory Effects

The nitro group in this compound may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways. Research on similar nitro compounds suggests that they can modulate immune responses effectively.

Anticancer Potential

Preliminary studies suggest that derivatives of furan-containing compounds may exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth. The exact mechanisms are often related to the interaction with specific molecular targets within cancer cells, such as enzymes involved in cell proliferation .

Case Studies

- Study on Nitro Derivatives : A study investigated the biological activity of various nitro derivatives, including those similar to this compound. The results indicated significant cytotoxic effects against different cancer cell lines, with IC50 values ranging from 1 to 10 µM depending on the specific structure and substituents .

- Mechanistic Insights : Another study explored how the furan moiety interacts with biological targets. It was found that compounds with a similar structure could form π-π interactions with aromatic amino acids in proteins, potentially leading to altered enzyme activity and cellular responses.

常见问题

Q. What are the recommended synthetic routes for 2-(Furan-2-ylmethoxy)-5-nitropyridine, and how can competing byproducts be minimized?

The synthesis of nitropyridine derivatives typically involves nitration of pyridine precursors followed by functionalization. For this compound:

- Step 1 : Nitration of 2-aminopyridine using fuming nitric acid in concentrated sulfuric acid at 45–50°C yields 2-amino-5-nitropyridine .

- Step 2 : Hydrolysis of the amino group with 10% NaOH under reflux produces 2-hydroxy-5-nitropyridine .

- Step 3 : Substitution of the hydroxyl group with furfuryl methoxy via nucleophilic aromatic substitution (SNAr). Use furfuryl alcohol as the nucleophile in a polar aprotic solvent (e.g., DMF) with K2CO3 as a base at 80–100°C .

- Byproduct Mitigation : Monitor reaction progress via TLC/HPLC to detect early-stage intermediates (e.g., unsubstituted hydroxy derivatives). Optimize stoichiometry (1.2–1.5 equivalents of furfuryl alcohol) to minimize residual hydroxyl groups .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters:

- Data Collection : Use a Bruker SMART APEX diffractometer with MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction (e.g., SADABS) .

- Refinement : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement. It employs full-matrix least-squares on and handles twinning or high-resolution data robustly .

- Critical Metrics : Aim for -factor < 0.05 and -factor < 0.14. For example, analogous nitropyridine derivatives exhibit orthorhombic (Pbca) or monoclinic (P21/c) systems with Z = 4–8 .

Q. What safety precautions are essential when handling this compound in the lab?

While specific toxicity data for this compound is limited, structurally related nitropyridines (e.g., 2-chloro-5-nitropyridine) are irritants. Recommended precautions:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and a respirator if dust is generated .

- Spill Management : Avoid dust formation; use absorbent materials (e.g., vermiculite) and dispose of waste as hazardous organic material .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Use Gaussian or ORCA to model the electron density map. The nitro group at position 5 is a strong electron-withdrawing group, activating position 2 for SNAr.

- NBO Analysis : Quantify charge distribution; the C2 atom in nitropyridine derivatives typically carries a partial positive charge (~+0.3 e), favoring nucleophilic attack .

- Solvent Effects : Simulate reaction pathways in DMF or DMSO to assess stabilization of transition states .

Q. What strategies resolve contradictions in spectroscopic data for nitropyridine derivatives?

- NMR Discrepancies : For example, conflicting -NMR shifts for methoxy groups may arise from solvent polarity or tautomerism. Record spectra in deuterated DMSO-d6 and CDCl3 for comparison .

- IR Interpretation : The nitro group’s asymmetric stretching (1520–1560 cm) can overlap with furan C=C vibrations. Use 2D-COSY or HSQC to assign peaks unambiguously .

- Mass Spectrometry : High-resolution ESI-MS can distinguish between molecular ion [M+H] and fragmentation products (e.g., loss of NO2 or furan rings) .

Q. How can this compound be functionalized for applications in metal-organic frameworks (MOFs)?

- Ligand Design : Introduce thiol or carboxylate groups via post-synthetic modification. For example, replace the furan-methoxy group with 3-mercaptopropanoic acid using disulfide exchange chemistry .

- Coordination Studies : Screen metal salts (e.g., Cu(II), Zn(II)) in DMF/EtOH mixtures. Monitor coordination via UV-Vis (d-d transitions) and FTIR (shift in ν(NO2)) .

- Surface Area Optimization : BET analysis of MOFs derived from nitropyridine ligands typically shows surface areas of 500–800 m/g, tunable via linker length .

Q. What experimental designs are optimal for studying the photophysical properties of this compound?

- UV-Vis Spectroscopy : Dissolve in anhydrous acetonitrile (10 M) to avoid solvent interference. Expect λmax at 320–350 nm due to π→π* transitions in the nitro-furan system .

- Fluorescence Quenching : Titrate with electron-deficient acceptors (e.g., tetracyanoethylene) to study charge-transfer interactions. Use Stern-Volmer plots to calculate quenching constants .

- TD-DFT Validation : Compare experimental absorbance peaks with simulated electronic transitions .

Methodological Notes

- Synthesis Optimization : Scale-up reactions may require flow chemistry setups to control exothermic nitration steps .

- Crystallization Tips : Recrystallize from ethanol/water (7:3) to obtain diffraction-quality crystals .

- Troubleshooting NMR : Add a drop of DCl to deuterated solvents to suppress tautomeric broadening in nitropyridines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。